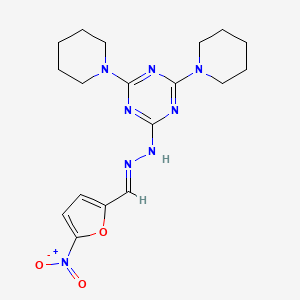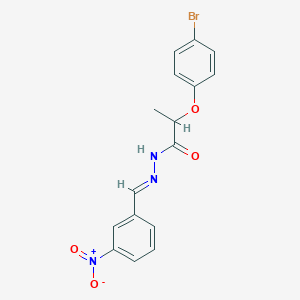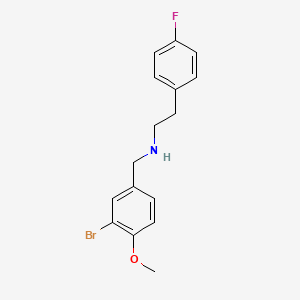
(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide
Overview
Description
(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide is an organic compound characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a phenylbutenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with a suitable amine and a phenylacetylene derivative under specific conditions. One common method involves the use of a base such as potassium hydroxide in ethanol, followed by heating under reflux . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide involves its interaction with specific molecular targets. For example, as an inhibitor of the enzyme PqsD, it binds to the active site of the enzyme, preventing the synthesis of signal molecules necessary for bacterial communication . This inhibition disrupts quorum sensing and biofilm formation, making it a potential candidate for anti-infective therapies.
Comparison with Similar Compounds
Similar Compounds
(2-nitrophenyl)methanol derivatives: These compounds share the nitrophenyl group and have been studied for their enzyme inhibitory properties.
2-nitrobenzyl alcohol: Known for its photochemical properties and used in photoremovable protecting groups.
Uniqueness
(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes and disrupt biofilm formation sets it apart from other similar compounds.
Properties
IUPAC Name |
(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)15(12-7-3-2-4-8-12)16(20)17-13-9-5-6-10-14(13)18(21)22/h2-10,19H,1H3,(H,17,20)/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMALLAZHLMTPH-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3866230.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
![N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B3866248.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B3866262.png)


![[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B3866277.png)

![N-({N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B3866319.png)
![[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate](/img/structure/B3866322.png)
